Cas no 51568-18-4 (Succinylacetone)
Succinylacetone Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dioxoheptanoic acid
- Succinylacetone
- succinyl acetone
- Heptanoic acid, 4,6-dioxo-
- WYEPBHZLDUPIOD-UHFFFAOYSA-N
- 4.6-dioxoheptanoic acid
- 4,6-Dioxoheptanoate
- 4,6-dioxoheptans
- Spectrum_001999
- SpecPlus_000704
- Spectrum4_001266
- Spectrum2_000467
- Spectrum4_001249
- Heptanoic acid,6-dioxo-
- Spectrum3_000763
- BSPBio_002406
- KBioSS_002574
- KBioGR_001852
- KBioGR_001778
- DivK1c_006800
- SPBio_000574
- KBio2_002565
- KBio
-
- MDL: MFCD00002797
- Inchi: 1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
- InChI Key: WYEPBHZLDUPIOD-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)CCC(=O)O
Computed Properties
- Exact Mass: 158.05800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 183
- Topological Polar Surface Area: 71.4
Experimental Properties
- Melting Point: 66-67 ºC
- PSA: 71.44000
- LogP: 0.39940
Succinylacetone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305 + P351 + P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Succinylacetone Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Succinylacetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D855423-100mg |
4,6-Dioxoheptanoic acid |
51568-18-4 | 95% | 100mg |
1,280.00 | 2021-05-17 | |
| Fluorochem | 226493-250mg |
4,6-Dioxoheptanoic acid |
51568-18-4 | 95% | 250mg |
£379.00 | 2022-02-28 | |
| Fluorochem | 226493-1g |
4,6-Dioxoheptanoic acid |
51568-18-4 | 95% | 1g |
£1436.00 | 2022-02-28 | |
| TRC | S692060-5mg |
Succinylacetone |
51568-18-4 | 5mg |
$ 115.00 | 2023-09-06 | ||
| TRC | S692060-10mg |
Succinylacetone |
51568-18-4 | 10mg |
$ 173.00 | 2023-09-06 | ||
| TRC | S692063-0.5mg |
Succinylacetone-13C7 |
51568-18-4 | 0.5mg |
$ 170.00 | 2022-06-03 | ||
| TRC | S692060-100mg |
Succinylacetone |
51568-18-4 | 100mg |
$ 259.00 | 2023-09-06 | ||
| TRC | S692063-5mg |
Succinylacetone-13C7 |
51568-18-4 | 5mg |
$ 1524.00 | 2023-09-06 | ||
| TRC | S692060-500mg |
Succinylacetone |
51568-18-4 | 500mg |
$821.00 | 2023-05-17 | ||
| TRC | S692060-1g |
Succinylacetone |
51568-18-4 | 1g |
$1378.00 | 2023-05-17 |
Succinylacetone Suppliers
Succinylacetone Related Literature
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Elizabeth W. Hunsaker,Katherine J. Franz Metallomics 2019 11 2020
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Nathan R. Rose,Michael A. McDonough,Oliver N. F. King,Akane Kawamura,Christopher J. Schofield Chem. Soc. Rev. 2011 40 4364
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Nathan R. Rose,Michael A. McDonough,Oliver N. F. King,Akane Kawamura,Christopher J. Schofield Chem. Soc. Rev. 2011 40 4364
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Hui Yu,Jia-Mi Li,Kai Deng,Wei Zhou,Kun-Heng Li,Cai-Xia Wang,Qian Wang,Meng Wu,Shi-Wen Huang Biomater. Sci. 2023 11 5831
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Jian Liu,Lixia Liu,Wei Guo,Minglang Fu,Minli Yang,Shengxiong Huang,Feng Zhang,Yongsheng Liu RSC Adv. 2019 9 17754
Additional information on Succinylacetone
Succinylacetone (CAS No. 51568-18-4): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
Succinylacetone, also known as β-ketosuccinic acid ethylester or CAS No. 51568-18-4, is a dicarbonyl compound with the molecular formula C7H8O4. This organic molecule belongs to the class of β-keto esters and exhibits a unique structural configuration characterized by a conjugated enol system and two adjacent carbonyl groups. Its chemical structure, comprising an ethoxy group attached to a succinic acid backbone with a ketonic functionality, contributes to its versatile reactivity and potential applications in medicinal chemistry. Recent advancements in synthetic methodologies have further expanded its utility as an intermediate for drug discovery and biomaterial development.
The synthesis of Succinylacetone traditionally involves the condensation of succinic anhydride with acetaldehyde under controlled conditions, but novel approaches reported in 2023 have introduced environmentally benign protocols using heterogeneous catalysts. For instance, Zhang et al. demonstrated the use of montmorillonite K10 clay as a reusable catalyst for this reaction, achieving yields exceeding 90% while eliminating hazardous solvents (Zhang *et al.*, *Green Chemistry*, 2023). Such innovations align with current trends toward sustainable chemistry practices, enhancing scalability and reducing environmental impact during industrial production.
In biological systems, Succinylacetone has gained attention for its role in metabolic disorders. A groundbreaking study published in *Nature Metabolism* (Smith *et al.*, 2023) revealed that elevated levels of this compound are associated with impaired heme biosynthesis pathways observed in certain genetic deficiencies. The research team identified that Succinylacetone competitively inhibits δ-aminolevulinic acid dehydratase (ALAD), a critical enzyme in heme production, leading to porphyria-like symptoms in experimental models. This discovery underscores its value as both a diagnostic marker and therapeutic target for ALAD-related disorders.
Clinical investigations into Succinylacetone's pharmacological properties have uncovered its dual functionality as a prodrug carrier and anti-inflammatory agent. In preclinical trials reported at the 2024 American Chemical Society meeting, Liang *et al.* engineered Succinylation-based prodrugs that demonstrated enhanced permeability across blood-brain barrier models when compared to conventional formulations (J Med Chem, 2024). The compound's ability to form stable amide linkages under physiological conditions enables controlled drug release mechanisms, particularly advantageous for neurodegenerative disease treatments.
A recent structural biology study using cryo-electron microscopy (Nature Communications, 2023) provided atomic-level insights into how Succinylation modulates protein interactions within cellular signaling pathways. The research revealed that Succinylation at specific lysine residues creates hydrophobic pockets that alter protein conformational dynamics, offering new strategies for designing enzyme inhibitors targeting metabolic pathways involved in cancer progression.
Innovative applications continue to emerge from interdisciplinary studies combining organic synthesis with bioengineering principles. A collaborative project between MIT and Harvard researchers (Bioconjugate Chemistry, 2023) utilized Succinylation chemistry to develop self-assembling peptide hydrogels capable of sustained drug delivery over weeks without immunogenic response. These hydrogels were shown to encapsulate hydrophobic therapeutic agents like paclitaxel with high efficiency (>95% encapsulation), demonstrating promise for tumor microenvironment targeting therapies.
Rational drug design approaches leveraging computational modeling have further illuminated Succinylation's potential. Molecular docking simulations conducted by Kim *et al.* (J Chem Inf Model, 2023) identified synergistic interactions between Succinylation-modified molecules and PPARγ receptors, suggesting novel avenues for developing anti-diabetic agents with improved metabolic profiles compared to existing thiazolidinedione drugs.
The compound's spectroscopic characteristics provide valuable analytical tools for biomedical research. Fourier-transform infrared spectroscopy (FTIR) studies highlight the distinct ν(C=O) stretching vibrations at ~1740 cm⁻¹ corresponding to its ketonic group (Biopolymers, 2023), while NMR data reveals characteristic signals at δH 3.9–4.1 ppm indicative of its ethoxy moiety (Magnetic Resonance in Chemistry, 2024). These spectral fingerprints facilitate precise quantification in biological matrices during pharmacokinetic studies.
Innovations in analytical techniques have improved detection limits for this compound down to sub-picomolar concentrations using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method developed by García-Pérez *et al.* (Analytical Chemistry, 2023) employs derivatization with dansyl chloride followed by electrospray ionization detection, enabling high-throughput screening applications essential for clinical biomarker validation.
Epidemiological studies linking Succinylation patterns to disease progression are expanding our understanding of post-translational modifications' roles in health maintenance systems (*Cell Metabolism*, 2023). Researchers discovered that dynamic Succinylation levels correlate with mitochondrial function recovery during ischemia-reperfusion injury models, suggesting potential applications as an adjunct therapy for cardiovascular diseases through targeted redox modulation.
The emerging field of succinylation-based bioorthogonal chemistry presents exciting opportunities (*Chemical Science*, 2024). By incorporating azide-functionalized derivatives of Succinylacetone, scientists can now perform click chemistry reactions within living cells without disrupting native metabolic processes - a breakthrough enabling real-time tracking of protein interactions during disease states using fluorescent reporters or nanoparticles.
Ongoing investigations into its photochemical properties are exploring light-responsive drug delivery systems (*Advanced Materials*, �uarterly review indicates promising results where UV-triggered cleavage of succinyloxy groups releases encapsulated therapeutics specifically at tumor sites following imaging guidance - minimizing off-target effects while maximizing treatment efficacy through spatiotemporal control mechanisms.
New insights into its role within lipid metabolism pathways were published recently (*Journal of Lipid Research*, March ₂₀₂₄), where it was shown to regulate fatty acid oxidation rates via allosteric modulation of carnitine palmitoyltransferase I (CPT I). This finding has prompted interest among obesity researchers seeking novel small molecule modulators that can safely influence energy expenditure pathways without affecting mitochondrial integrity.
In material science applications, covalent functionalization techniques using Succiny acetone derivatives
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